N-Propargylnitrendipene
Overview
Description
Scientific Research Applications
Drug Discovery and Pharmacological Impact
N-Propargylnitrendipene, like many other compounds, contributes to the broad field of drug discovery. Historically, drug research, influenced by chemistry and increasingly guided by pharmacology and clinical sciences, has significantly advanced medical progress. The integration of molecular biology and genomic sciences has had a profound impact on drug discovery, enriching the therapeutic armamentarium with recombinant proteins and monoclonal antibodies. This progression underlines the evolving complexity of drug research and the role of compounds like N-Propargylnitrendipene in such advancements (Drews, 2000).
Biochemical and Pharmacological Properties
The pharmacological properties of compounds, including N-Propargylnitrendipene, are crucial in various biomedical applications. For instance, the biochemistry and pharmacology of flavonoids, a class of natural products, have been extensively reviewed, indicating the potential of such compounds in treating a wide range of diseases. This review emphasizes the need for further clinical experimentation to fully harness the therapeutic potential of these compounds (Havsteen, 1983).
Neuroprotective Applications
N-Propargylnitrendipene shows potential in neuroprotection, as seen in compounds like Rasagiline (N-propargyl-1-(R)-aminoindan), which is a potent monoamine oxidase (MAO)-B inhibitor and exhibits neuroprotective properties independent of its MAO-B inhibition. This highlights the significance of the N-propargyl moiety in promoting mitochondrial viability and stabilizing permeability transition, which is crucial in neurodegenerative diseases like Parkinson's (Weinreb et al., 2010).
Potential in Cancer Biology and Pharmacogenomics
The role of microarray technologies in cancer biology and drug development cannot be overstated. These technologies enable a more comprehensive understanding of gene expression abnormalities in cancer, aiding in the discovery of new diagnostic and prognostic indicators. The insights gained from such technologies are invaluable for compounds like N-Propargylnitrendipene in developing targeted therapeutic interventions (Clarke et al., 2001).
properties
IUPAC Name |
5-O-ethyl 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1-prop-2-ynyl-4H-pyridine-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6/c1-6-11-22-13(3)17(20(24)28-5)19(18(14(22)4)21(25)29-7-2)15-9-8-10-16(12-15)23(26)27/h1,8-10,12,19H,7,11H2,2-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BITHABUTZRAUGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)CC#C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50468257 | |
Record name | MRS 1845 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50468257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Propargylnitrendipene | |
CAS RN |
544478-19-5 | |
Record name | MRS 1845 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50468257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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